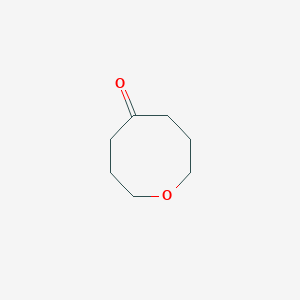

Oxocan-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

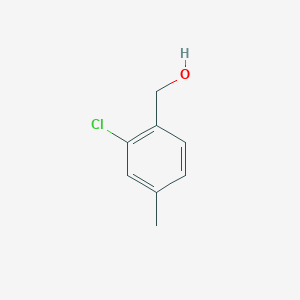

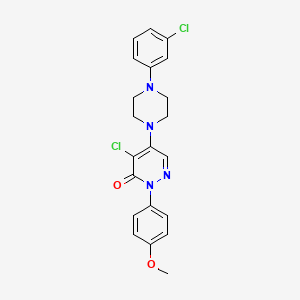

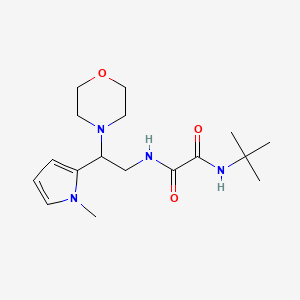

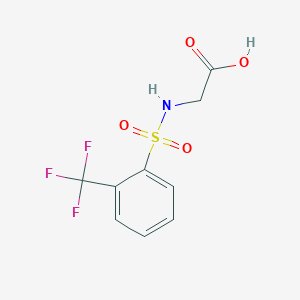

Molecular Structure Analysis

The molecular structure of Oxocan-5-one consists of a seven-membered ring with an oxygen atom and a carbonyl group . The molecular weight is 128.17 .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 128.17 .Applications De Recherche Scientifique

1. Cancer Treatment Enhancement

Oxocan-5-one, as part of S-1, a novel oral anticancer drug, has shown effectiveness in enhancing the tumor-selective toxicity of 5-fluorouracil (5-FU). The combination of tegafur, gimestat, and this compound in S-1 has demonstrated significant antitumor effects, particularly in patients with advanced gastric cancer (Sakata et al., 1998).

2. Enhanced Therapeutic Efficacy

This compound, in combination with other agents, has been used to enhance the therapeutic efficacy in colon adenocarcinoma treatment. Studies involving oxaliplatin and miRNA-204-5p loaded nanoparticles have shown that incorporating this compound can improve anticancer effects, particularly in CD44 receptor over-expressed cells (Yang et al., 2019).

3. Drug Bioavailability Improvement

Research on oral delivery systems for oxaliplatin and 5-FU, where this compound is a component, has demonstrated improved drug bioavailability. This is particularly evident in nanoemulsions incorporating this compound, which enhance the oral absorption of these drugs, thereby increasing their therapeutic potential (Pangeni et al., 2016).

4. Pharmacokinetics in Impaired Renal Function

This compound's role in the pharmacokinetics of S-1, especially in patients with impaired renal function, has been studied. Its presence affects the clearance and half-life of other components in the drug, necessitating individualized dosing and pharmacokinetic monitoring in such patients (Ikeda et al., 2002).

5. Reduction of Chemotherapy Toxicities

This compound, as part of S-1, has shown potential in reducing the gastrointestinal toxicity of 5-FU without affecting its antitumor activity. This is due to its ability to inhibit the phosphorylation of 5-FU, particularly in the gastrointestinal tract, thus minimizing the side effects while maintaining the drug's effectiveness (Kouchi et al., 2002).

Safety and Hazards

Propriétés

IUPAC Name |

oxocan-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-7-3-1-5-9-6-2-4-7/h1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFWITMGMTXZQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCCOC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2910475.png)

![N-(3-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2910477.png)

![N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide](/img/structure/B2910479.png)

![2-chloro-N-(2-chlorobenzoyl)-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2910484.png)

![2-(propan-2-yl)-1-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2910487.png)

![2-benzyl-8-nitro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B2910492.png)

![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B2910498.png)